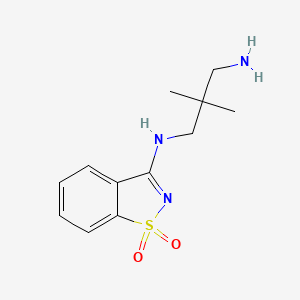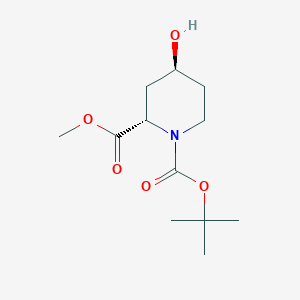
Methyl-3-ketocholate
Overview
Description
Methyl-3-ketocholate is a useful research compound. Its molecular formula is C25H40O5 and its molecular weight is 420.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-3-ketocholate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-3-ketocholate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Tritium Labeling in Bile Acids
- Research by Hofmann, Szczepanik, and Klein (1968) focused on the preparation of tritium-labeled bile acids by enolic exchange using 3-keto bile acid methyl esters. This technique is significant for studying the metabolic and enterohepatic cycling of bile acids in human subjects (Hofmann, Szczepanik, & Klein, 1968).
2. Oxidative Demethylation in DNA Repair
- Trewick et al. (2002) discovered that the AlkB protein in Escherichia coli repairs DNA alkylation damage through oxidative demethylation, a process involving the hydroxylation of methylated bases in DNA, facilitated by the presence of α-ketoglutarate and Fe(ii) (Trewick et al., 2002).
3. Development of Ketolides in Antibacterial Agents
- Bryskier (2000) described the creation of ketolides, derived by modifying erythronolide A and involving oxidation at the 3-hydroxyl position. This development is crucial in overcoming resistance to erythromycin A in Gram-positive cocci (Bryskier, 2000).
4. Metabolic Study of Carcinogens
- Myers, Blake, and Flesher (1989) investigated the metabolism of the carcinogen 3-methylcholanthrene, identifying metabolites including 1-keto-3-methylcholanthrene. Such studies are key in understanding carcinogenic mechanisms (Myers, Blake, & Flesher, 1989).
5. Mechanisms of the Ketogenic Diet
- Boison (2017) explored how ketogenic diets, which involve high-fat, low-carbohydrate intake, impact conditions like epilepsy and autism. This diet's efficacy is linked to its influence on metabolic pathways, including those involving ketones and glucose restriction (Boison, 2017).
6. Isotopic Labeling of Methyl Groups in Proteins
- Kerfah et al. (2015) developed a method for combinatorial labeling of methyl groups in proteins. This is relevant for structural characterizations in biochemistry and molecular biology (Kerfah et al., 2015).
7. Synthesis of Methyl Ketones by Engineered E. coli
- Park et al. (2012) engineered Escherichia coli to produce methyl ketones, a significant advancement for their industrial production in the fragrance and flavor industries (Park et al., 2012).
8. Iron Chelation in Food Technology
- Blanco et al. (2006) investigated the chelating effects of 1,3-ketoesters like methyl 2-oxocyclopentanecarboxylate for potential applications in food technology, particularly for trapping flavors and increasing iron bioavailability (Blanco et al., 2006).
9. Synthesis of 3-Keto Bile Acids
- Tserng (1978) developed a method for synthesizing 3-keto bile acids, which has implications in biochemistry and pharmacology (Tserng, 1978).
properties
IUPAC Name |
methyl 4-[(5R,7R,12S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14?,15-,17?,18?,19?,20+,21-,23?,24?,25?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZOGAIBGCZRCL-KIDXSOKGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)OC)C1CCC2C1([C@H](CC3C2[C@@H](C[C@H]4C3(CCC(=O)C4)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-3-ketocholate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[Ethoxy-(3-nitrophenyl)methylidene]azanium;chloride](/img/structure/B7838559.png)




![(17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7838596.png)
![methyl (4R)-4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7838603.png)

